![molecular formula C7H10ClF3O3S B2813096 [6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride CAS No. 2137602-51-6](/img/structure/B2813096.png)
[6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride is a chemical compound with the molecular formula C7H10ClF3O3S and a molecular weight of 266.67 g/mol . It is known for its unique structural features, including a trifluoromethyl group attached to an oxane ring and a methanesulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride typically involves the reaction of 6-(trifluoromethyl)oxan-2-ol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
[6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and reduction: The trifluoromethyl group can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Amines: For nucleophilic substitution to form sulfonamides.
Alcohols: To form sulfonate esters.
Thiols: To form sulfonate thioesters.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used .
Scientific Research Applications
[6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride has several applications in scientific research:
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The trifluoromethyl group can influence the reactivity and stability of the compound, making it useful in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: Lacks the trifluoromethyl group and oxane ring, making it less sterically hindered and less reactive in certain reactions.
Trifluoromethanesulfonyl chloride: Contains a trifluoromethyl group but lacks the oxane ring, leading to different reactivity and applications.
Uniqueness
[6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride is unique due to the presence of both the trifluoromethyl group and the oxane ring. This combination imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
[6-(trifluoromethyl)oxan-2-yl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClF3O3S/c8-15(12,13)4-5-2-1-3-6(14-5)7(9,10)11/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHVKJWKILBCDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC(C1)C(F)(F)F)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2813013.png)
![2-(4-chlorophenyl)-6-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)pyrrolo[3,4-e][1,3]thiazine-5,7(6H,7aH)-dione](/img/structure/B2813016.png)
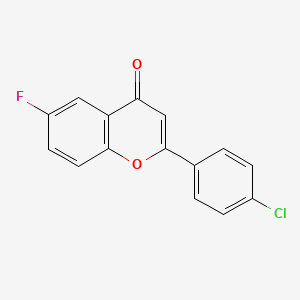
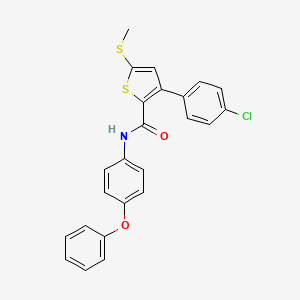
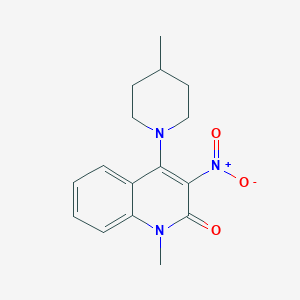
![3-(2-bromophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide](/img/structure/B2813026.png)
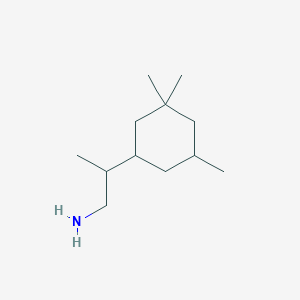
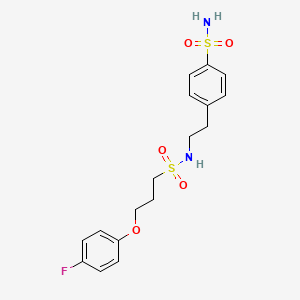
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone](/img/structure/B2813029.png)
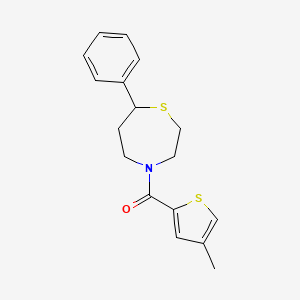
![N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2813032.png)
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethane-1-sulfonamido](/img/structure/B2813033.png)
![1-[4-(Oxolane-2-carbonyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2813034.png)
![4-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine](/img/structure/B2813036.png)
